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Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases,
which play crucial roles in regulating cellular metabolism and stress responses.[1][2] Unlike
other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase,
demalonylase, and deglutarylase activity.[2][3] This unique substrate specificity positions SIRT5
as a key regulator of metabolic pathways, including the urea cycle, fatty acid oxidation, and
glycolysis, by modulating the acylation status of critical enzymes.[2][4][5] The identification of
SIRTS substrates is paramount for understanding its biological functions and for the
development of therapeutics targeting SIRT5-related pathologies.

Mass spectrometry-based proteomics has emerged as an indispensable tool for the large-scale
and unbiased identification and quantification of post-translational modifications, including
lysine succinylation.[1][6] This document provides detailed application notes and protocols for
the identification of SIRT5 substrates using two common quantitative proteomics strategies:
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification

(LFQ).

Quantitative Data Summary

The following tables summarize quantitative data from proteomic studies aimed at identifying
SIRTS5 substrates. These tables highlight the proteins identified as potential SIRTS targets and
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the extent of change in their succinylation upon SIRT5 modulation.

Table 1: Succinylated Proteins Upregulated in Sirt5 Knockout (KO) Mouse Heart Tissue

. Fold Change .
Protein Gene Function Reference
(KO/WT)
Enoyl-CoA )
Fatty Acid
hydratase, alpha  ECHA >1.5 o [1]
) Oxidation
subunit
3-hydroxyacyl-
CoA Fatty Acid
HADH >1.5 o [1]
dehydrogenase Oxidation
type-2
Carnitine )
] Fatty Acid
palmitoyltransfer CPT2 >1.5 o [7]
Oxidation
ase 2
Isocitrate
dehydrogenase
IDH2 >1.5 TCA Cycle [8]
[NADP],
mitochondrial
Succinate
dehydrogenase
- TCA Cycle,
[ubiquinone]
) SDHA >1.5 Electron [1]
flavoprotein )
) Transport Chain
subunit,
mitochondrial
Carbamoyl
phosphate CPS1 >1.5 Urea Cycle 9]
synthetase 1
Argininosuccinat
ASS1 >1.5 Urea Cycle [41[10]

e synthase

Table 2: Proteins with Altered Succinylation in Response to SIRT5 Overexpression
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Fold Change
Protein Gene (Overexpressi Function Reference
on/Control)

Pyruvate kinase

M2 PKM2 Decreased Glycolysis [5]
Glucose-6- Pentose
phosphate 1- G6PD Decreased Phosphate [5]
dehydrogenase Pathway
Superoxide o

] Oxidative Stress
dismutase [Cu- SOD1 Decreased [5]
2] Response

n

Experimental Protocols

Protocol 1: SILAC-Based Quantitative Proteomics for
SIRTS Substrate Identification

This protocol details the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
to compare the succinylome of wild-type cells versus cells with modulated SIRT5 expression
(e.g., SIRTS knockout or overexpression).

Materials:
e SILAC-compatible cell lines (e.g., HEK293T, MEFs)

e "Light" and "Heavy" SILAC media and amino acids (e.g., L-Arginine and L-Lysine vs. L-
Arginine-13Ces and L-Lysine-13Ce*>N2)[11]

o Dialyzed fetal bovine serum (dFBS)
o Phosphate-buffered saline (PBS)
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

 Anti-succinyl-lysine antibody-conjugated beads[12]
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e Trypsin, sequencing grade

e C18 desalting columns

» Mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system

Procedure:

e Cell Culture and Labeling:

o Culture two populations of cells, one in "light" medium and the other in "heavy" medium,
for at least five to six cell divisions to ensure complete incorporation of the labeled amino
acids.[11][13]

o One population will serve as the control (e.g., wild-type), and the other will have
modulated SIRTS expression.

e Cell Lysis and Protein Extraction:

o

Harvest the "light" and "heavy" cell populations separately.

Wash the cells with ice-cold PBS.

[¢]

[¢]

Lyse the cells in lysis buffer.

[e]

Quantify the protein concentration of each lysate.

» Protein Digestion:

o Combine equal amounts of protein from the "light" and "heavy" lysates.

o Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

o Digest the proteins with trypsin overnight at 37°C.

 Affinity Enrichment of Succinylated Peptides:

o Desalt the peptide mixture using a C18 column.
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o Incubate the desalted peptides with anti-succinyl-lysine antibody-conjugated beads to
enrich for succinylated peptides.[12]

o Wash the beads to remove non-specifically bound peptides.

o Elute the succinylated peptides.

e Mass Spectrometry Analysis:
o Desalt the enriched peptides using a C18 column.
o Analyze the peptides by nano-LC-MS/MS.

e Data Analysis:

o Use software such as MaxQuant or Proteome Discoverer to identify and quantify the "light"
and "heavy" peptide pairs.

o Calculate the heavy/light ratios for each identified succinylated peptide.

o Peptides with significantly altered ratios between the control and SIRT5-modulated
samples represent potential SIRT5 substrates.

Protocol 2: Label-Free Quantitative Proteomics for
SIRT5 Substrate Identification

This protocol describes a label-free approach to identify SIRT5 substrates by comparing the
abundance of succinylated peptides between different experimental conditions.

Materials:

Biological samples (e.g., tissues from wild-type and Sirt5 knockout mice)

Lysis buffer

Anti-succinyl-lysine antibody-conjugated beads

Trypsin, sequencing grade
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e C18 desalting columns

e Mass spectrometer coupled to a nano-liquid chromatography system

Procedure:

e Protein Extraction and Digestion:

[e]

Homogenize tissue samples or lyse cells in lysis buffer.

o

Quantify the protein concentration of each sample.

[¢]

Take equal amounts of protein from each sample.

[¢]

Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.
« Affinity Enrichment of Succinylated Peptides:

o Perform affinity enrichment of succinylated peptides for each sample individually using
anti-succinyl-lysine antibody-conjugated beads.[12]

e Mass Spectrometry Analysis:

o Analyze each enriched sample by nano-LC-MS/MS. Ensure consistent and reproducible
chromatography.

o Data Analysis:

o Use label-free quantification software (e.g., MaxQuant, Skyline) to align the
chromatograms and compare the peak intensities or spectral counts of the identified
succinylated peptides across the different samples.[14][15]

o Perform statistical analysis to identify peptides with significantly different abundances
between the experimental groups.

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using Graphviz (DOT language), illustrate the experimental
workflow for SIRTS substrate identification and the role of SIRTS in key metabolic pathways.
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Caption: Experimental workflow for SIRT5 substrate identification.
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Caption: SIRT5 regulation of the Urea Cycle.
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Caption: SIRT5 regulation of Fatty Acid Oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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